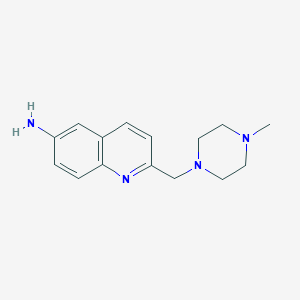

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Description

Properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZGJFAMURIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475462 | |

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832102-03-1 | |

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: Synthesis, Characterization, and Therapeutic Potential

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Quinoline Landscape

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its inherent versatility allows for diverse substitutions, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide focuses on a specific derivative, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, providing a comprehensive technical overview of its chemical properties, a robust synthetic route, and methodologies for its characterization and biological evaluation.

It is important to note an ambiguity in the public domain regarding the identity of this compound. Two CAS numbers, 832102-03-1 and 1155126-78-5, are associated with this name, yet they correspond to different molecular formulas (C15H20N4 and C14H18N4, respectively). This guide will focus on the structure logically derived from the IUPAC name, which possesses the molecular formula C15H20N4. Researchers are advised to verify the identity of their materials from commercial suppliers.

Core Chemical Properties and Structure

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a heterocyclic aromatic compound featuring a quinoline core substituted at the 2-position with a methylpiperazinyl-methyl group and at the 6-position with an amine group. This unique combination of a planar aromatic system and a flexible, basic piperazine moiety suggests a rich pharmacological potential.

Structural Elucidation

The structural formula of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is presented below:

Caption: Chemical structure of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.

Physicochemical Properties (Predicted and Experimental)

| Property | Predicted/Estimated Value | Method of Determination |

| Molecular Formula | C15H20N4 | - |

| Molecular Weight | 256.35 g/mol | - |

| Boiling Point | 421.7 ± 40.0 °C | Prediction[2] |

| Density | 1.184 ± 0.06 g/cm³ | Prediction[2] |

| pKa | 7.46 ± 0.10 | Prediction (most basic nitrogen)[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. | Estimation based on quinoline and piperazine derivatives. |

Experimental Protocol: Potentiometric pKa Determination The pKa of a novel compound can be experimentally determined using potentiometric titration.[3]

-

Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL.

-

Titration Setup: Use a calibrated pH meter with a combination electrode. Place the analyte solution in a thermostatted beaker and stir continuously.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For polyprotic bases, multiple inflection points will be observed.

Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

A plausible and efficient multi-step synthesis is proposed, starting from commercially available 4-methoxyaniline. This pathway involves the construction of the quinoline core, followed by functional group manipulations to introduce the desired substituents.

Caption: Proposed synthetic workflow for 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.

Detailed Synthetic Protocol

Step 1: Synthesis of 6-Methoxy-2,4-dimethylquinoline This step utilizes the Combes quinoline synthesis.

-

To a stirred solution of concentrated sulfuric acid, slowly add 4-methoxyaniline.

-

Cool the mixture in an ice bath and add acetylacetone dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture at 100 °C for 4 hours.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Methoxy-2,4-dimethyl-5-nitroquinoline

-

Dissolve 6-methoxy-2,4-dimethylquinoline in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture onto ice and collect the precipitated product by filtration. Wash with water until neutral and dry.

Step 3: Synthesis of 2-(Chloromethyl)-6-methoxy-4-methyl-5-nitroquinoline

-

To a solution of 6-methoxy-2,4-dimethyl-5-nitroquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

Purify the product by column chromatography.

Step 4: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-6-methoxy-4-methyl-5-nitroquinoline

-

Dissolve 2-(chloromethyl)-6-methoxy-4-methyl-5-nitroquinoline in dimethylformamide (DMF).

-

Add 1-methylpiperazine and potassium carbonate to the solution.

-

Heat the reaction mixture at 80 °C for 6 hours.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 5: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

-

Dissolve the nitro compound from the previous step in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

-

Reflux the mixture for 4 hours.

-

Cool the reaction, and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography to yield 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.[4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methylene bridge, the piperazine ring protons, and the methyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing a carbon fingerprint.[8][9]

Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃):

| Protons | Expected Chemical Shift (ppm) |

| Quinoline aromatic-H | 7.0 - 8.5 |

| -CH₂- (bridge) | ~3.7 |

| Piperazine -CH₂- | 2.4 - 2.8 |

| -NCH₃ | ~2.3 |

| -NH₂ | Broad singlet, variable |

Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃):

| Carbons | Expected Chemical Shift (ppm) |

| Quinoline aromatic-C | 110 - 160 |

| -CH₂- (bridge) | ~60 |

| Piperazine -CH₂- | 50 - 55 |

| -NCH₃ | ~46 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[10][11]

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C15H20N4).

-

Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives include the loss of HCN and cleavage of the side chains.[12] The piperazine ring may undergo characteristic fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2800 - 3000 |

| C=N, C=C stretch (aromatic) | 1500 - 1600 |

| C-N stretch | 1250 - 1350 |

Potential Biological Activities and Screening Protocols

The structural motifs present in 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine suggest potential as an anticancer and/or antimicrobial agent.

Anticancer Potential

Many quinoline and piperazine derivatives exhibit significant anticancer activity through various mechanisms, including kinase inhibition and DNA intercalation.[5][13]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [1][14] This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Potential

The quinoline core is present in many antibacterial and antifungal agents.[18] The addition of a basic piperazine moiety may enhance antimicrobial activity.[14]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [18][19][20] This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

-

Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a compound of significant interest due to its hybrid structure, which combines the pharmacologically privileged quinoline and piperazine scaffolds. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic pathway, and robust protocols for its characterization and biological evaluation.

Future research should focus on the experimental validation of the predicted physicochemical properties and the acquisition of detailed analytical data. Furthermore, the proposed biological screening protocols should be employed to elucidate the anticancer and antimicrobial activities of this compound, potentially leading to the development of novel therapeutic agents. The structure-activity relationships of related analogs should also be explored to optimize the pharmacological profile of this promising chemical entity.

References

- Benchchem. (2025). The Pharmacological Potential of Substituted Quinolines: A Technical Guide to Biological Activities.

- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. NIH.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Screening Strategies to Identify New Antibiotics. Bentham Science.

- 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- 2-[(4-methylpiperazin-1-yl)

- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- US20030040032A1 - Methods of screening for antimicrobial compounds.

- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Cytotoxicity Assay Protocol & Troubleshooting.

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- 1155126-78-5 | 2-(4-Methylpiperazin-1-yl)quinolin-6-amine. AiFChem.

- Spectrophotometric determination of pK a values of pyrimido[5,4-c]quinoline derivatives.

- [QJ-3948] CAS 832102-03-1. Combi-Blocks - 랩파인드.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.

- Supplementary Inform

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine,97%. 中华试剂网.

- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV

- CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Benchchem.

- 832102-03-1|2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. BLDpharm.

- (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.

- Molecule number, experimental pKa, predicted pKa, difference between... | Download Scientific Diagram.

- 2-(4-methylpiperazin-1-yl)quinolin-6-amine | 1155126-78-5. ChemicalBook.

- 6-QuinolinaMine, 2-[(4-Methyl-1-piperazinyl)Methyl]- | 832102-03-1. ChemicalBook.

- 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349. PubChem.

- Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed.

- 1H NMR Chemical Shift.

- NMR Chemical Shift Values Table. Chemistry Steps.

- Development of Methods for the Determin

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.

- Synthesis of quinolines. Organic Chemistry Portal.

- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- (PDF) N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-QuinolinaMine, 2-[(4-Methyl-1-piperazinyl)Methyl]- | 832102-03-1 [amp.chemicalbook.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chempap.org [chempap.org]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. labfind.co.kr [labfind.co.kr]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mjpms.in [mjpms.in]

- 19. benthamscience.com [benthamscience.com]

- 20. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]

The Quinoline Scaffold: A Privileged Framework for Kinase Inhibitor Drug Discovery and a Technical Perspective on 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Introduction: The Enduring Prominence of the Quinoline Moiety in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets with high affinity. The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to this concept.[1] Its rigid structure and versatile electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[1] Particularly within oncology, quinoline derivatives have proven to be exceptionally fruitful scaffolds for the design of kinase inhibitors, leading to several FDA-approved drugs that have significantly impacted cancer treatment.[2][3]

Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of targeted cancer therapy. The quinoline core provides an ideal template for creating compounds that can competitively bind to the ATP-binding site of various kinases, thereby inhibiting their function.[5]

This technical guide will delve into the potential of a specific quinoline derivative, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine (CAS 832102-03-1) , as a candidate for kinase inhibitor development. While this particular molecule is not extensively characterized in the public domain, its structural features are emblematic of a promising starting point for a drug discovery campaign. We will explore its chemical properties, hypothesize potential biological activities based on the broader class of quinoline-based inhibitors, and provide a comprehensive, field-proven workflow for its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the quinoline scaffold in their own research endeavors.

Compound Profile: 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

This section provides a summary of the known physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 832102-03-1 | [6][7][8][9] |

| Molecular Formula | C15H20N4 | [6][9] |

| Molecular Weight | 256.35 g/mol | [6][9] |

| Chemical Structure |  | [9] |

| Predicted Boiling Point | 421.7±40.0 °C | [9] |

| Predicted Density | 1.184±0.06 g/cm3 | [9] |

| Predicted pKa | 7.46±0.10 | [9] |

The structure of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine incorporates several key features that suggest its potential as a bioactive molecule. The quinoline core provides the foundational scaffold. The 6-amino group can act as a hydrogen bond donor and a key interaction point with target proteins. The 2-methylpiperazinylmethyl side chain is a common feature in many kinase inhibitors, often contributing to solubility and providing additional binding interactions. The piperazine ring, a versatile heterocyclic moiety, is present in numerous biologically active compounds and can influence pharmacokinetic properties.[10][11]

Hypothesized Biological Activity and Mechanism of Action

Given the prevalence of the quinoline scaffold in approved and investigational kinase inhibitors, it is reasonable to hypothesize that 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine may exhibit inhibitory activity against one or more protein kinases. The specific kinase targets would need to be determined experimentally, but several families are of particular interest based on existing literature for quinoline derivatives. These include, but are not limited to:

-

Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are often overexpressed in various cancers and are implicated in cell survival and proliferation.[5] Numerous quinoline-based compounds have been reported as potent Pim-1 inhibitors.[5]

-

Tyrosine Kinases: This large family includes receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src family kinases). Aberrant signaling through these kinases is a common driver of tumorigenesis.[12]

-

MAP Kinases (e.g., p38α): The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a variety of stimuli. Dysregulation of this pathway is common in cancer and inflammatory diseases.[13]

The likely mechanism of action for a compound of this nature would be competitive inhibition at the ATP-binding site of the target kinase. The quinoline ring would occupy the adenine-binding region, while the side chains would extend into surrounding hydrophobic pockets, forming additional interactions that contribute to affinity and selectivity.

A Proposed Drug Discovery Workflow

The following sections outline a logical and experimentally sound workflow for the investigation of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine as a potential drug candidate.

Chemical Synthesis and Characterization

A plausible synthetic route for 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is outlined below. This proposed synthesis is based on established methodologies for the functionalization of quinoline rings.

Experimental Protocol: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

-

Step 1: Synthesis of 2-(chloromethyl)-6-nitroquinoline.

-

To a solution of 2-methyl-6-nitroquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

-

Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(chloromethyl)-6-nitroquinoline.

-

-

Step 2: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)-6-nitroquinoline.

-

Dissolve 2-(chloromethyl)-6-nitroquinoline and an excess of 1-methylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

-

Step 3: Reduction of the nitro group to synthesize 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.

-

Dissolve 2-((4-methylpiperazin-1-yl)methyl)-6-nitroquinoline in a solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

If using SnCl2·2H2O, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

-

If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate and purify the final compound by column chromatography or recrystallization to obtain 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Biological Evaluation

The initial biological evaluation should focus on assessing the compound's activity against a panel of kinases and its effect on cancer cell viability.

Experimental Protocol: Kinase Inhibition Assay

-

Primary Kinase Screen:

-

Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases. A broad panel covering different kinase families is recommended for initial screening.

-

Assays are typically performed in a 96- or 384-well plate format.

-

The assay principle often relies on measuring the phosphorylation of a substrate by the kinase. This can be detected using various methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioisotope incorporation.

-

Screen the compound at a single high concentration (e.g., 10 µM) to identify initial hits.

-

-

Dose-Response and IC50 Determination:

-

For kinases where significant inhibition is observed in the primary screen, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50).

-

Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution) and perform the kinase assay at each concentration.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Experimental Protocol: Cell Viability Assay

-

Cell Culture:

-

Select a panel of human cancer cell lines relevant to the hypothesized kinase targets (e.g., prostate cancer cell lines like PC-3 for Pim-1).

-

Culture the cells in appropriate media and conditions.

-

-

Cell Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Use a colorimetric or fluorometric assay to measure cell viability. Common methods include MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or resazurin-based assays.

-

Measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Mechanism of Action Studies

If the compound shows promising activity in the initial screens, further studies are necessary to elucidate its mechanism of action at the cellular level.

Experimental Protocol: Target Engagement and Pathway Modulation

-

Western Blot Analysis:

-

Treat cancer cells with the compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the target kinase and its downstream substrates (e.g., phospho-AKT for the PI3K pathway).

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

This will confirm if the compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound and then fix and stain them with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if the compound induces cell cycle arrest.

-

-

Apoptosis Assays:

-

To determine if the compound induces programmed cell death, use assays such as Annexin V/PI staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo® 3/7 Assay).

-

Visualizing the Workflow and Potential Pathways

The following diagrams illustrate the proposed drug discovery workflow and a generalized kinase signaling pathway that could be targeted by a quinoline-based inhibitor.

Caption: A proposed drug discovery workflow for a novel quinoline derivative.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijmphs.com [ijmphs.com]

- 6. arctomsci.com [arctomsci.com]

- 7. eMolecules 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine | 832102-03-1 | Fisher Scientific [fishersci.com]

- 8. 832102-03-1|2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine|BLD Pharm [bldpharm.com]

- 9. 6-QuinolinaMine, 2-[(4-Methyl-1-piperazinyl)Methyl]- | 832102-03-1 [amp.chemicalbook.com]

- 10. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, a novel quinoline derivative with potential pharmacological significance. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] As such, unambiguous structural verification of new analogues is a critical step in drug discovery and development. This document moves beyond a simple listing of analytical techniques, instead offering a logical, field-proven workflow that integrates Mass Spectrometry, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. Each step is detailed with the underlying scientific rationale, providing researchers and drug development professionals with a robust framework for the characterization of complex heterocyclic molecules.

Introduction: The Quinoline Scaffold and the Analytical Challenge

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The specific molecule of interest, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, combines the rigid, aromatic quinoline core with a flexible, basic 4-methylpiperazine moiety and a primary amine. This combination of structural features presents a distinct analytical challenge, requiring a synergistic application of modern spectroscopic techniques to assign every atom and confirm connectivity unequivocally.

The elucidation process described herein is designed as a self-validating system. Each piece of data from one experiment is used to corroborate or refine the hypotheses drawn from another, culminating in a single, indisputable structural assignment.

The Elucidation Workflow: A Strategic Approach

A successful structure elucidation campaign follows a logical progression from confirming molecular mass to mapping intricate atomic connectivities. The proposed workflow is designed to be efficient and conclusive.

Caption: A strategic workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Establishing the Molecular Formula

The first and most fundamental step is to determine the compound's exact mass and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice for this polar, nitrogen-containing molecule.

Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak ([M+H]⁺ in this case, due to the basic nitrogen atoms).[3] Time-of-Flight (TOF) or Orbitrap mass analyzers provide the high mass accuracy required to distinguish between elemental compositions with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer operating in positive ion mode.

-

Data Acquisition: Infuse the sample directly or via a Liquid Chromatography (LC) system. Acquire data over a mass range of m/z 100-500.

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass (typically within 5 ppm error).

Expected Data & Interpretation

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₅H₂₀N₄ | C₁₅H₂₀N₄ |

| Exact Mass (M) | 256.1688 | N/A |

| [M+H]⁺ Ion | 257.1766 | 257.1761 (within 5 ppm) |

The primary fragmentation pathways for quinoline derivatives often involve the loss of side chains or cleavage of the heterocyclic rings, such as the loss of hydrogen cyanide (HCN).[4][5] In this molecule, characteristic fragments would likely arise from the cleavage of the bond between the quinoline C2-methyl group and the piperazine nitrogen, or fragmentation of the piperazine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D and 2D experiments is required to assign every proton and carbon and to piece together the molecular puzzle.

1D NMR: The Initial Blueprint (¹H, ¹³C, and DEPT)

Rationale: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative numbers), and their local connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment helps distinguish between CH, CH₂, and CH₃ groups (positive, negative, and positive signals, respectively), while quaternary carbons are absent.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure adequate spectral width to cover both aromatic (~6.5-9.0 ppm) and aliphatic (~2.0-4.0 ppm) regions.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

Expected ¹H and ¹³C NMR Chemical Shift Assignments (Hypothetical)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[7]

| Atom(s) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| Quinoline-H3 | ~7.5 | d | 1H | ~121.0 | CH (+) |

| Quinoline-H4 | ~8.1 | d | 1H | ~136.0 | CH (+) |

| Quinoline-H5 | ~7.8 | d | 1H | ~128.0 | CH (+) |

| Quinoline-H7 | ~7.0 | dd | 1H | ~118.0 | CH (+) |

| Quinoline-H8 | ~7.6 | d | 1H | ~129.0 | CH (+) |

| Quinoline-C2 | N/A | N/A | N/A | ~158.0 | Quat (absent) |

| Quinoline-C6 | N/A | N/A | N/A | ~145.0 | Quat (absent) |

| Quinoline-C9 | N/A | N/A | N/A | ~148.0 | Quat (absent) |

| Quinoline-C10 | N/A | N/A | N/A | ~127.0 | Quat (absent) |

| -NH₂ | ~5.5 | br s | 2H | N/A | N/A |

| -CH₂- (linker) | ~3.8 | s | 2H | ~60.0 | CH₂ (-) |

| Piperazine-H (x4) | ~2.6 | t | 4H | ~53.0 | CH₂ (-) |

| Piperazine-H (x4) | ~2.4 | t | 4H | ~55.0 | CH₂ (-) |

| -N-CH₃ | ~2.3 | s | 3H | ~46.0 | CH₃ (+) |

2D NMR: Connecting the Dots (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments resolve the ambiguities of 1D spectra, especially in complex molecules with overlapping signals.[8][9]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing ¹H-¹H spin systems.[10] This is crucial for tracing the connectivity of protons on the quinoline ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[10] This definitively links the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[10] This is the key experiment for connecting different fragments of the molecule, such as linking the linker -CH₂- protons to both the quinoline C2 and the piperazine ring, and for assigning quaternary carbons.

Caption: Key HMBC correlations for assembling the molecular fragments.

X-ray Crystallography: The Definitive Proof

While NMR and MS can provide a conclusive structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Rationale: This technique provides bond lengths, bond angles, and torsional angles, confirming connectivity and revealing the molecule's conformation and any intermolecular interactions (like hydrogen bonding) in the crystal lattice.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of high quality. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[12] A variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) should be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source.[13] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve low R-factors, indicating a good fit between the model and the data.[14]

Conclusion: A Unified Structural Hypothesis

The structure of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is definitively elucidated through the sequential and integrated application of HRMS, a full suite of 1D and 2D NMR experiments, and, ideally, single-crystal X-ray crystallography. The HRMS confirms the elemental composition. The ¹H and ¹³C NMR spectra provide the initial count of atoms in unique environments. The COSY experiment connects adjacent protons, outlining the aromatic spin system. The HSQC experiment links every proton to its directly attached carbon. Finally, crucial HMBC correlations stitch the quinoline core, the methylene linker, and the methylpiperazine moiety together into a single, validated structure, with the position of the amine group confirmed by correlations to C5, C6, and C7 of the quinoline ring. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative structural data required for progression in a drug development pipeline.

References

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

- BenchChem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives.

- Unknown. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Clugston, D. H., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.

- ResearchGate. (2025). Mass Spectra of oxygenated quinolines.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Derivatives.

- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- NIH. (n.d.). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.

- NIH. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Action of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: A Proposed Kinase Inhibition Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and a Candidate Kinase Inhibitor

The quinoline structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This versatile scaffold is present in numerous FDA-approved drugs, particularly in the realm of oncology, where it forms the core of several potent kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, the development of small molecules that can selectively inhibit kinase activity is a major focus of modern drug discovery.

This guide presents a scientifically grounded, proposed mechanism of action for the novel compound, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. Based on extensive analysis of the structure-activity relationships of analogous quinoline derivatives, we hypothesize that this compound functions as an inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in cancer cell proliferation and survival.[6]

This document will delve into the intricacies of the Pim-1 signaling pathway, detail the proposed inhibitory mechanism of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, and provide a comprehensive set of experimental protocols to rigorously validate this hypothesis.

The Pim-1 Kinase Signaling Pathway: A Key Target in Oncology

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[5] Overexpressed in a wide range of hematological malignancies and solid tumors, including prostate and breast cancer, its presence often correlates with aggressive disease and poor prognosis.[5][7]

Pim-1 is a downstream effector of the JAK/STAT signaling pathway and exerts its pro-tumorigenic effects by phosphorylating a diverse array of substrates involved in critical cellular processes:[8]

-

Cell Cycle Progression: Pim-1 phosphorylates and inactivates the cyclin-dependent kinase inhibitor p27Kip1, thereby promoting the progression of the cell cycle.[9]

-

Inhibition of Apoptosis: A key anti-apoptotic function of Pim-1 is the phosphorylation of the pro-apoptotic protein BAD at Ser112. This phosphorylation leads to the sequestration of BAD by 14-3-3 proteins, preventing it from inducing apoptosis.[6][7]

-

Promotion of Cell Survival: Pim-1 can activate the NFκB transcriptional pathway, which is crucial for the expression of genes that promote cell survival.[6]

Given its central role in promoting cancer cell growth and survival, the inhibition of Pim-1 kinase presents a promising therapeutic strategy.

Caption: Proposed Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Proposed Mechanism of Action: Competitive ATP Inhibition

We propose that 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine acts as a competitive inhibitor at the ATP-binding site of Pim-1 kinase. The rationale for this hypothesis is rooted in the established structure-activity relationships of quinoline-based kinase inhibitors.[1][2] The quinoline scaffold serves as a robust anchor within the hydrophobic pocket of the kinase domain, while the side chains at various positions can be tailored to enhance potency and selectivity.

The 4-methylpiperazin-1-yl)methyl group at the 2-position and the amine group at the 6-position of the quinoline ring are likely crucial for forming key interactions with amino acid residues in the ATP-binding pocket of Pim-1, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.

Experimental Validation: A Step-by-Step Approach

To validate the proposed mechanism of action, a series of well-established in vitro and cell-based assays are recommended. The following protocols are designed to be self-validating, providing a clear and logical progression from direct enzyme inhibition to cellular effects.

Caption: Experimental Workflow for Validating the Mechanism of Action.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of Pim-1 kinase. A luminescence-based assay that quantifies the amount of ADP produced is a common and reliable method.[4]

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine in 100% DMSO. Create a serial dilution of the compound in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

-

Add 2.5 µL of recombinant Pim-1 kinase to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability (MTT) Assay

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]

Protocol:

-

Cell Plating: Seed a human prostate cancer cell line known to overexpress Pim-1 (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ cells/well. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with increasing concentrations of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine for 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of a known downstream substrate of Pim-1, such as BAD, to confirm that the compound is engaging its target within the cell.[12][13]

Protocol:

-

Cell Treatment and Lysis: Treat PC-3 cells with the compound at its IC50 concentration for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).

-

As a loading control, strip the membrane and re-probe with an antibody for total BAD.[14]

-

-

Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A decrease in the p-BAD signal in compound-treated cells compared to the control would indicate successful inhibition of Pim-1 kinase activity.

Data Presentation

The following table illustrates the type of quantitative data that would be generated from the proposed experiments to characterize the potency and selectivity of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.

| Kinase Target | IC50 (nM) |

| Pim-1 | 15 |

| Pim-2 | 250 |

| Pim-3 | >10,000 |

| Kinase D | 800 |

| Kinase E | >10,000 |

Table 1: Hypothetical inhibitory activity of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine against a panel of kinases, demonstrating potential selectivity for Pim-1.

Conclusion

The convergence of evidence from the broad family of quinoline-based kinase inhibitors strongly supports the hypothesis that 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine functions as a Pim-1 kinase inhibitor.[3] The proposed mechanism of competitive ATP binding is a well-established paradigm for this class of compounds. The experimental workflow detailed in this guide provides a robust and logical framework for definitively validating this mechanism of action, from direct enzyme inhibition to cellular target engagement and downstream effects on cancer cell viability. Successful validation would position this compound as a promising candidate for further preclinical development as a targeted anti-cancer agent.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Munson, M. et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-9.

- Nawrocki, S. T., & Kelly, K. R. (2019).

- Toma, V. et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3237.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Zemskova, M. et al. (2008). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 283(40), 27177–27188.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Xu, J. et al. (2012). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 33(7), 1258–1265.

- Esvan, Y. J. et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. Bioorganic & Medicinal Chemistry, 27(17), 3845-3855.

- Panchal, P., & Sabina, E. P. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 19(3), 738-747.

- El-Gamal, M. I. et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Martens, S. et al. (2024). In vitro kinase assay. protocols.io.

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

- Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769.

- Martens, S. et al. (2023). In vitro kinase assay v1.

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Biological Activities of Quinoline-Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities exhibited by quinoline-piperazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. By merging the rigid, aromatic quinoline scaffold with the versatile piperazine ring, these hybrid molecules offer a unique platform for developing novel therapeutic agents. This document delves into their prominent anticancer, antimicrobial, antiviral, and neuroprotective properties, detailing the underlying mechanisms of action and providing validated experimental protocols for their evaluation.

The Quinoline-Piperazine Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a structural cornerstone found in numerous natural products and synthetic drugs, renowned for its broad spectrum of pharmacological effects.[1][2][3] The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a highly valued pharmacophore in drug design. Its inclusion often enhances pharmacokinetic properties, such as solubility and bioavailability, and provides a flexible linker for introducing various substituents to modulate biological activity and target specificity.[4][5][6] The molecular hybridization of these two scaffolds results in derivatives with remarkable potential, demonstrating a wide array of activities including anticancer, antimicrobial, antiviral, and antileishmanial effects.[7][8][9]

Major Biological Activities and Mechanisms of Action

Quinoline-piperazine derivatives have been extensively studied for several key therapeutic applications. Their mechanism of action often involves interfering with fundamental cellular processes, from DNA replication and signal transduction to microbial cell wall synthesis.

Anticancer Activity

The fight against cancer has been significantly bolstered by the development of quinoline-piperazine derivatives, which exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3][7][10]

Mechanism of Action: Their anticancer effects are often multifactorial, involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.[1]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly tyrosine kinases, which are frequently dysregulated in cancer.[11] Many derivatives function as inhibitors of pathways like PI3K/Akt/mTOR, a central regulator of cell metabolism and survival that is often hyperactivated in tumors.[12][13] By blocking the phosphorylation of key proteins like Akt and mTOR, these compounds can halt the cell cycle and induce apoptosis.

-

Induction of Apoptosis and Oxidative Stress: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by increasing the production of reactive oxygen species (ROS), leading to oxidative stress that damages cellular components and initiates apoptotic cascades.[14][15]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from completing division and proliferating.[14][16]

Preclinical Evaluation Workflow: A standardized preclinical assessment is crucial to identify promising anticancer candidates for further development.[17][18][19]

Mandatory Visualization

Caption: Preclinical evaluation workflow for anticancer quinoline-piperazine derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[20] Quinoline-piperazine derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[6][8][21] Many commercially successful antibiotics, such as ciprofloxacin and norfloxacin, feature this core structure, highlighting its importance in combating bacterial infections.[5][8]

Mechanism of Action: The primary antibacterial mechanism for many quinolone-based drugs is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting their function, the compounds prevent the bacterial cell from dividing and lead to cell death. The piperazine moiety often plays a crucial role in enhancing the uptake of the drug into the bacterial cell and improving its interaction with the enzyme targets.

Structure-Activity Relationship (SAR): Studies have shown that substitutions on both the quinoline and piperazine rings significantly impact antimicrobial potency. For instance, the presence of a fluorine atom at the 6-position of the quinoline ring and specific sulfonamide or amide groups attached to the piperazine moiety can dramatically enhance activity against both Gram-positive and Gram-negative bacteria.[8]

Antiviral Activity

Quinoline and its derivatives have a long history of use as antiviral agents, and the incorporation of a piperazine ring can further enhance this activity.[22][23] Research has demonstrated the efficacy of these compounds against a range of viruses, including Influenza A Virus (IAV) and Dengue virus.[24][25]

Mechanism of Action: The antiviral mechanisms are diverse and virus-specific. For Influenza A, some derivatives have been shown to inhibit viral RNA transcription and replication, which are critical steps in the viral life cycle.[24] For Dengue virus, certain compounds can impair the accumulation of the viral envelope glycoprotein, potentially interfering with the early stages of infection.[25]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key pathological processes.[26] Quinoline derivatives have been investigated as potential neuroprotective agents due to their antioxidant and enzyme-inhibiting properties.[26][27][28]

Mechanism of Action:

-

Antioxidant Effects: The quinoline scaffold can scavenge free radicals, reducing the oxidative stress that damages neurons.[28]

-

Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[28]

-

Signal Pathway Modulation: Some piperazine derivatives have shown neuroprotective effects by activating signaling pathways, like the TRPC6-mediated pathway, that regulate the stability of dendritic spines, which are crucial for memory formation.[29]

Key Experimental Protocols

The evaluation of biological activity requires robust and reproducible experimental methods. The following protocols are foundational for assessing the therapeutic potential of novel quinoline-piperazine derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[30][31][32] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[33]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[30][31][33] These crystals are then dissolved, and the absorbance of the colored solution is measured, correlating directly with the number of living cells.[33]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, ACHN) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[33]

-

Compound Treatment: Prepare serial dilutions of the quinoline-piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[34] Observe the formation of purple formazan crystals under a microscope.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[33][34] Shake the plate gently for 15 minutes to ensure complete dissolution.[31]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[31] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.[31]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Protein Expression: Western Blotting

Western blotting, or immunoblotting, is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[35][36][37][38] It is essential for confirming whether a drug candidate modulates the expression or phosphorylation state of its intended protein target.[37]

Principle: The technique involves three main steps: (1) separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), (2) transfer of the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and (3) detection of the target protein using specific primary and secondary antibodies.[36][39]

Mandatory Visualization

Caption: Standard workflow for the Western Blotting technique.

Step-by-Step Protocol:

-

Sample Preparation: Treat cells with the quinoline-piperazine derivative for the desired time. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[38] Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling them in Laemmli sample buffer.[38] Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[39] Run the gel to separate proteins based on molecular weight.[35]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[38][39]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[35]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[38]

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.[37]

-

Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody for 1-2 hours at room temperature.[36][37]

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Signal Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using an imaging system.[36] The intensity of the bands corresponds to the amount of target protein.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[38]

Data Presentation

Quantitative data from biological assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for Quinoline-Piperazine Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |

| QPD-01 | ACHN (Renal) | 1.55 ± 0.16 | >10 |

| QPD-02 | MCF-7 (Breast) | 4.53 ± 0.21 | 8.2 |

| QPD-03 | HCT-116 (Colon) | 2.89 ± 0.35 | 9.5 |

| Doxorubicin | ACHN (Renal) | 0.98 ± 0.11 | 1.5 |

*Selectivity Index (SI) is often calculated as the IC50 in a normal cell line (e.g., HUVEC) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[18]

Future Perspectives

The quinoline-piperazine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Target-Specific Design: Synthesizing derivatives with enhanced specificity for particular molecular targets (e.g., specific kinase isoforms) to minimize off-target effects and improve therapeutic indices.

-

Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial drugs to overcome resistance.

-

Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the pharmacokinetic profiles and tumor-targeting capabilities of promising lead compounds.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives for other diseases, such as parasitic infections and inflammatory disorders, based on their broad biological activity profile.

By leveraging rational drug design, robust biological evaluation, and a deep understanding of structure-activity relationships, the development of quinoline-piperazine derivatives will continue to yield novel and effective therapeutic agents for a range of human diseases.

References

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Abcam. Western blot protocol.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- ResearchGate. Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents.

- PubMed. (2025, April 1). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus.

- Abcam. MTT assay protocol.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Boster Bio. Western Blot Protocol: Step-by-Step Guide.

- ResearchGate. Basic protocol to assess preclinical anticancer activity.

- Proteintech Group. Western Blot Protocol.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- National Center for Biotechnology Information. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- New Anticancer Agents: In Vitro and In Vivo Evaluation.

- Rathod, C. P. (2019, January 30). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. Joinsysmed, 6(4), 196.

- Cusabio. Western Blotting(WB) Protocol.

- National Center for Biotechnology Information. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.

- National Center for Biotechnology Information. (2025, June 11). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile.

- National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications.

- PubMed. Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).

- PubMed. (2018, March 16). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.